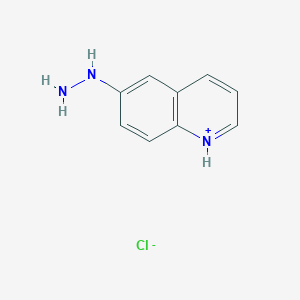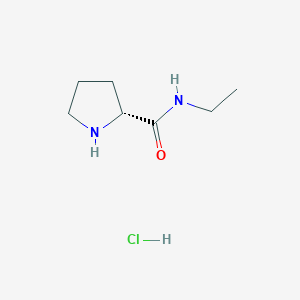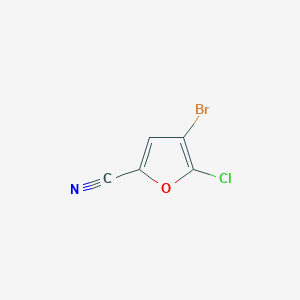
4-Bromo-5-chlorofuran-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Bromo-5-chlorofuran-2-carbonitrile involves the halogenation of furan derivatives. One common method includes the bromination and chlorination of furan-2-carbonitrile under controlled conditions. The reaction typically involves the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
4-Bromo-5-chlorofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Bromo-5-chlorofuran-2-carbonitrile is utilized in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chlorofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, making the compound useful in research and development .
Comparaison Avec Des Composés Similaires
4-Bromo-5-chlorofuran-2-carbonitrile can be compared with other halogenated furan derivatives, such as:
These compounds share similar chemical structures but differ in their functional groups and reactivity. The presence of different halogen atoms and functional groups can influence their chemical properties and applications.
Propriétés
Formule moléculaire |
C5HBrClNO |
|---|---|
Poids moléculaire |
206.42 g/mol |
Nom IUPAC |
4-bromo-5-chlorofuran-2-carbonitrile |
InChI |
InChI=1S/C5HBrClNO/c6-4-1-3(2-8)9-5(4)7/h1H |
Clé InChI |
WPEOMSCQIBUTTF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1Br)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



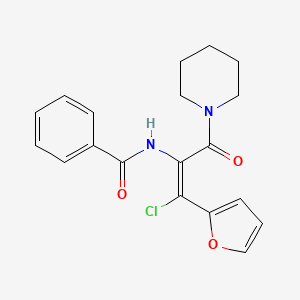
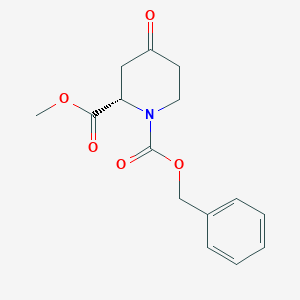

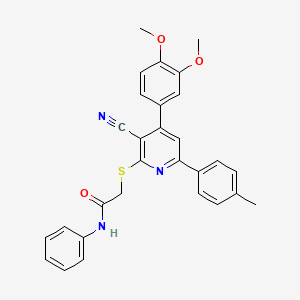
![3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11773100.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11773105.png)
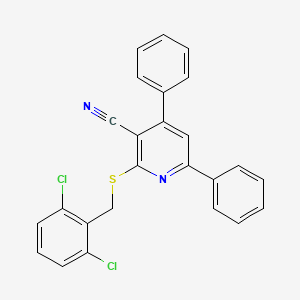
![tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B11773123.png)
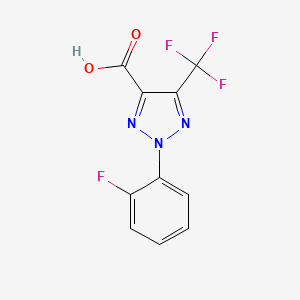
![Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]-](/img/structure/B11773134.png)
